Ortho-Ethoxy vs. Para-Ethoxy Regioisomerism: Conformational and Hydrogen-Bonding Divergence in the 2-Ethoxybenzamide Scaffold
The target compound (CAS 946306-05-4) bears the ethoxy group at the ortho position of the benzamide ring, whereas the closest commercially available regioisomer, 4-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide (CAS 946239-62-9), carries it at the para position . Ortho-substitution introduces intramolecular hydrogen bonding between the ethoxy oxygen and the amide N–H, restricting conformational freedom of the benzamide moiety. Para-substitution eliminates this intramolecular interaction, resulting in a more extended, conformationally flexible pharmacophore. While no direct head-to-head bioactivity comparison has been published for this exact pair, ortho-alkoxy benzamides in the 1,3,4-oxadiazole class have been shown to display 5- to 10-fold differences in target binding affinity relative to their para-substituted counterparts in kinase inhibition assays, attributable to altered presentation of the benzamide carbonyl to the hinge region of the ATP-binding pocket [1].
| Evidence Dimension | Substituent position (ortho-ethoxy vs. para-ethoxy) effect on conformational landscape and ligand–target complementarity |
|---|---|
| Target Compound Data | 2-ethoxy substitution (ortho); MW 337.4; intramolecular H-bond constrained conformer population (computed inference, not experimentally determined for this compound) |
| Comparator Or Baseline | 4-ethoxy substitution (para); MW 337.4; no intramolecular H-bond; extended conformer preferred |
| Quantified Difference | No direct potency data available for this specific pair. Class-level kinase SAR indicates 5- to 10-fold affinity differences between ortho- and para-alkoxy benzamide regioisomers in related oxadiazole series [1]. |
| Conditions | Conformational analysis by molecular mechanics / DFT; kinase inhibition SAR from structurally related 1,3,4-oxadiazole benzamides [1]. |
Why This Matters
Procurement of the incorrect regioisomer can shift the conformational ensemble of the ligand, potentially altering target binding by an order of magnitude and invalidating SAR hypotheses built around the ortho-ethoxy scaffold.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. https://doi.org/10.1021/jm2013248. View Source
